molecular formula C21H30O4 B132708 21-Deoxycortisol CAS No. 641-77-0

21-Deoxycortisol

Cat. No. B132708
CAS RN: 641-77-0
M. Wt: 346.5 g/mol
InChI Key: LCZBQMKVFQNSJR-UJPCIWJBSA-N
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Description

21-Deoxycortisol, also known as 11β,17α-dihydroxyprogesterone or as 11β,17α-dihydroxypregn-4-ene-3,20-dione, is a naturally occurring, endogenous steroid related to cortisol . It is formed as a metabolite from 17α-hydroxyprogesterone via 11β-hydroxylase . It serves as a marker for congenital adrenal hyperplasia, an autosomal recessive disorder, indicated by 21-hydroxylase deficiency .


Synthesis Analysis

21-Deoxycortisol is a corticosteroid metabolite of 17-hydroxyprogesterone produced in the adrenal gland via 11-hydroxylation by 11β-hydroxylase . The deficiency of the 21-hydroxylase enzyme leads to excess of 17α-hydroxyprogesterone, a 21-carbon (C 21) steroid. This excess is accompanied by the accumulation of other C 21 steroids, such as 21-deoxycortisol, which is formed by the 11β-hydroxylation of 17α-hydroxyprogesterone .


Molecular Structure Analysis

The molecular formula of 21-Deoxycortisol is C21H30O4 . The IUPAC name is 11β,17α-Dihydroxypregn-4-ene-3,20-dione . The molecular weight is 346.5 g/mol .


Chemical Reactions Analysis

21-Deoxycortisol can be analyzed in blood samples using electrospray (ESI) and atmospheric pressure chemical ionization (APCI), showing that ESI is very sensitive for the analysis of this marker molecule . The multiple reaction monitoring (MRM) approach was used to increase the specificity and the sensitivity of the method .


Physical And Chemical Properties Analysis

21-Deoxycortisol is a deoxycortisol that is 17xi-pregn-4-ene-3,20-dione substituted by a beta-hydroxy group at position 11 and an alpha-hydroxy group at position 17 . It is a marker of virilizing adrenal hyperplasia caused by 21-hydroxylase deficiency .

Scientific Research Applications

Newborn Screening for Congenital Adrenal Hyperplasia (CAH)

21DF plays a crucial role in identifying classical 21-hydroxylase deficiency, a form of CAH. Recent research highlights its utility as a robust marker for this condition. Here’s how it contributes:

Clinical Research and Steroid Profiling

Beyond newborn screening, 21DF features in clinical research and steroid profiling:

Safety and Hazards

21-Deoxycortisol may be harmful if inhaled, absorbed through skin, or swallowed. It may cause respiratory tract irritation, skin irritation, and eye irritation .

Future Directions

There are mixed reports on the inclusion and use of 21-deoxycortisol as the primary decision marker for classical 21-hydroxylase deficiency . Future research is needed to improve the positive predictive value of congenital adrenal hyperplasia screening . A randomized placebo-controlled study is ongoing for assessing the efficacy and safety of relacorilant, a selective glucocorticoid receptor antagonist, for patients with mild adrenal hypercortisolism and diabetes mellitus/impaired glucose tolerance and/or uncontrolled systolic hypertension .

properties

IUPAC Name

(8S,9S,10R,11S,13S,14S,17R)-17-acetyl-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h10,15-18,24-25H,4-9,11H2,1-3H3/t15-,16-,17-,18+,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCZBQMKVFQNSJR-UJPCIWJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101044501
Record name 21-Desoxycortisol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101044501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

21-Deoxycortisol

CAS RN

641-77-0
Record name 21-Deoxycortisol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=641-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 21-Deoxycortisol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000641770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 21-Desoxycortisol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101044501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-β,17-α-dihydroxypregn-4-ene-3,20-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.342
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 21-DEOXYCORTISOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZ1JYU14MZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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